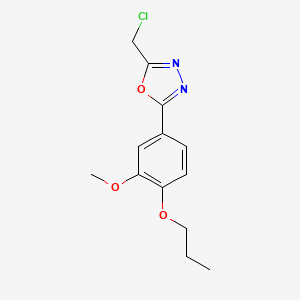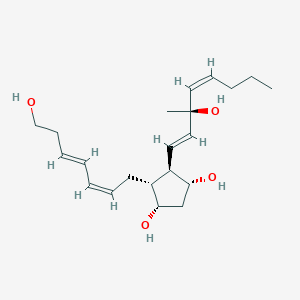
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is an organic compound with the molecular formula C14H15FO It is characterized by a cyclohexylidene group, a fluorine atom, and a phenyl group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-cyclohexylidene-1-phenylethanone. This intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl, amino, or alkyl groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atom can form strong hydrogen bonds, influencing its binding affinity and activity. The cyclohexylidene and phenyl groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexylidene-1-phenylethanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-1-phenylethanone: Lacks the cyclohexylidene group, affecting its stability and applications.
2-Cyclohexylidene-2-chloro-1-phenyl-ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2-Cyclohexylidene-2-fluoro-1-phenyl-ethanone is unique due to the presence of both the cyclohexylidene and fluorine groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
495418-37-6 |
|---|---|
Formule moléculaire |
C14H15FO |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
2-cyclohexylidene-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C14H15FO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
Clé InChI |
NMRREMLQJCFLGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C(=O)C2=CC=CC=C2)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



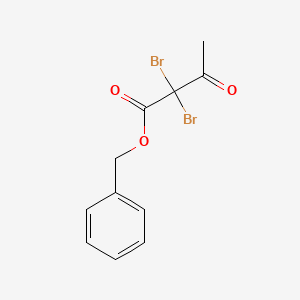
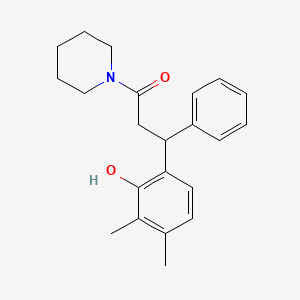
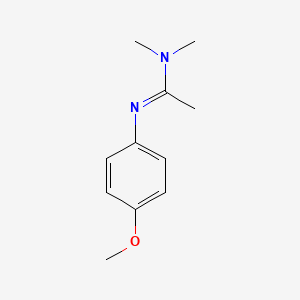

![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

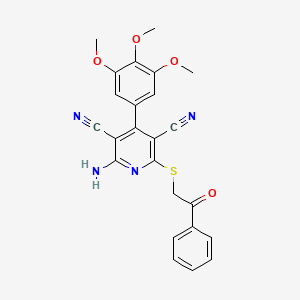
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
